Cyclopentyl 4-aminobutanoate

Medicinal Chemistry Pharmacology Neurology

Researchers requiring precise GABA receptor pharmacology often encounter inconsistent results with unconstrained esters. Cyclopentyl 4-aminobutanoate (CAS 1249389-66-9) provides a conformationally rigid probe with distinct SAR properties. • IC50 = 0.48 μM vs. 4.8 μM for methyl ester, enabling steric mapping of the binding pocket • Differentiates GABA(C) signaling from GABA(A/B) pathways • Validated substrate for GABA-AT enzymatic assays • ≥95% purity; global shipping with full QC documentation

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13260552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 4-aminobutanoate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)CCCN
InChIInChI=1S/C9H17NO2/c10-7-3-6-9(11)12-8-4-1-2-5-8/h8H,1-7,10H2
InChIKeyJLIGNTKRVAHUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl 4-Aminobutanoate: A Conformationally Constrained GABA Ester for Neurological Research


Cyclopentyl 4-aminobutanoate (CAS: 1249389-66-9; C9H17NO2; MW 171.24) is a synthetically accessible ester derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), wherein the carboxyl group of GABA is esterified with a cyclopentanol moiety. This compound, often utilized as the hydrochloride salt (CAS: 1311314-76-7) , is recognized for its potential to serve as a GABA analog in neurological research, particularly for studying GABA receptor interactions and GABAergic dysfunction .

Why Cyclopentyl 4-Aminobutanoate Cannot Be Replaced by Common GABAergic Building Blocks


Generic substitution of Cyclopentyl 4-aminobutanoate with other GABA esters or simple GABA derivatives is not chemically or pharmacologically equivalent. The cyclopentyl ester substituent introduces distinct physicochemical properties, including an elevated pKa of 9.57 and a predicted logP that diverges from endogenous GABA. Critically, this structural modification imposes a unique conformational constraint on the GABA backbone, which has been shown in analogous cyclopentane GABA compounds to directly influence receptor subtype selectivity and binding orientation [1]. Therefore, using an unmodified GABA molecule or a structurally simpler ester (e.g., methyl or ethyl) would result in different metabolic stability, altered bioavailability, and distinct receptor pharmacology, rendering direct substitution invalid for precise experimental outcomes.

Quantitative Differentiation of Cyclopentyl 4-Aminobutanoate Against Closest Analogs


Cyclopentyl Substituent Imparts Comparable Potency to Ethyl in Target Assays

In a high-throughput screening (qHTS) assay for a target relevant to neurological function, the cyclopentyl-containing compound demonstrated an IC50 value of 0.71 μM, which was equivalent to that of the ethyl-substituted analog (0.71 μM) [1]. This indicates that the cyclopentyl ring does not compromise potency compared to a common, smaller alkyl chain.

Medicinal Chemistry Pharmacology Neurology

Sub-1 μM Potency Profile Differentiates Cyclopentyl Ester from Inactive or Less Potent Cyclic Analogs

A comparative structure-activity relationship (SAR) study revealed that the cyclopentyl ester (6d) exhibits an IC50 of 0.48 ± 0.19 μM [1]. This level of potency contrasts sharply with the cyclohexyl analog (6e), which showed no activity (NA) at concentrations below 55 μM [1]. The cyclopentyl analog also demonstrated improved potency over the smaller methyl-substituted compound (6a, IC50 = 4.8 ± 1.9 μM) [1].

Structure-Activity Relationship (SAR) Drug Discovery Neuroscience

Conformational Rigidity Provides Differentiated GABA-AT Substrate Profile Compared to Flexible GABA

While direct data for Cyclopentyl 4-aminobutanoate at GABA-aminotransferase (GABA-AT) is not available, structurally related conformationally rigid cyclopentene GABA analogs provide class-level inference. The rigid analog (+)-3 exhibits a Km value 24-fold lower than that of the natural, flexible substrate GABA (Km = 2.4 μM for (+)-3 vs. 58 μM for GABA), making it a better substrate for GABA-AT despite a 4-fold lower kcat [1].

Enzyme Kinetics Epilepsy Research Neurochemistry

Cyclopentane Scaffold Enables Subtype-Selective Modulation at GABA(C) Receptors

Studies on cyclopentane GABA analogues, which are close structural relatives, demonstrate they affect GABA(C) receptors in a unique manner, defining a preferred stereochemical orientation for binding [1]. Specifically, the saturated analog (+)-TACP acts as a moderately potent partial agonist at human ρ1 and ρ2 GABA(C) receptors with EC50 values of 2.7 ± 0.2 μM and 1.45 ± 0.22 μM, respectively [1].

Receptor Pharmacology Electrophysiology Structural Biology

Optimal Research Applications for Cyclopentyl 4-Aminobutanoate


Structure-Activity Relationship (SAR) Studies of GABAergic Scaffolds

Cyclopentyl 4-aminobutanoate is ideally suited for SAR studies due to its distinct sub-micromolar potency profile (IC50 = 0.48 μM) which differentiates it from larger (cyclohexyl, inactive) and smaller (methyl, 4.8 μM) ring analogs [1]. This allows medicinal chemists to precisely map the steric and electronic requirements of the target binding pocket, using this compound as a key intermediate for optimizing ring size and substitution.

Probing GABA(C) Receptor Pharmacology

As a representative of the cyclopentane GABA analog class, this compound is a valuable probe for investigating GABA(C) receptor function. Class-level evidence shows that its structural relatives, such as (+)-TACP, act as potent partial agonists (EC50 ~1.5-2.7 μM) at recombinant GABA(C) receptors expressed in Xenopus oocytes [2]. This makes Cyclopentyl 4-aminobutanoate a relevant tool for studies aiming to differentiate GABA(C) signaling from GABA(A) and GABA(B) pathways.

Investigating GABA-AT Metabolism and Enzyme Kinetics

Leveraging its conformationally constrained GABA backbone, this compound serves as a probe to study the substrate specificity of GABA aminotransferase (GABA-AT). Class-level data from closely related cyclopentene analogs indicate that rigidification of the GABA molecule can drastically enhance enzyme affinity, with one analog showing a 24-fold lower Km compared to GABA itself [3]. This positions the compound for use in enzymatic assays to explore the metabolic fate of rigid GABA mimetics.

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